molecular formula C13H14Cl2N2O B4090929 1-[(2,2-dichlorocyclopropyl)methyl]-2-(methoxymethyl)-1H-benzimidazole

1-[(2,2-dichlorocyclopropyl)methyl]-2-(methoxymethyl)-1H-benzimidazole

Cat. No.: B4090929
M. Wt: 285.17 g/mol
InChI Key: LRYNZFAMXVJSIH-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and agrochemicals .


Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids . Other methods include the condensation of o-nitroanilines with aldehydes followed by reduction .


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring of benzene and imidazole. The benzene ring is a six-membered ring with alternating double bonds, while the imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions. They can act as ligands in coordination chemistry, and they can also be used as a precursor for the synthesis of other heterocyclic compounds .


Physical and Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature. They are slightly soluble in water but highly soluble in organic solvents .

Mechanism of Action

The mechanism of action of benzimidazole-based drugs often involves interaction with the bio-macromolecules of parasites, inhibiting their life cycle .

Safety and Hazards

Like all chemicals, benzimidazoles should be handled with care. They may cause irritation to the skin and eyes, and ingestion or inhalation may be harmful .

Future Directions

Benzimidazoles continue to be a focus of research due to their wide range of biological activities. They are being explored for potential use in treating various diseases, including cancer, viral infections, and inflammatory diseases .

Properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]-2-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O/c1-18-8-12-16-10-4-2-3-5-11(10)17(12)7-9-6-13(9,14)15/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYNZFAMXVJSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3CC3(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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